methyl (4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate (CAS: 21165-77-5; Unique Ingredient Identifier: J05PEU2DTT) is a carbamate derivative characterized by a sulfamoylphenyl core substituted with a 2-(2-chlorophenyl)-2-methoxyethyl group. It is a known impurity of glibenclamide (glyburide), a sulfonylurea-class antidiabetic drug, and is designated as "Glibenclamide Impurity B" in pharmacopeial standards . Structurally, the compound features a carbamate ester (-O-CO-NH-) linked to a sulfonamide (-SO₂-NH-) group, with a chlorophenyl moiety contributing to its lipophilic properties. Its synthesis and characterization are consistent with methodologies reported for related carbamate derivatives .
Properties
IUPAC Name |
methyl N-[4-[[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-24-16(14-5-3-4-6-15(14)18)11-19-26(22,23)13-9-7-12(8-10-13)20-17(21)25-2/h3-10,16,19H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTUJNXWCQZDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps. One common method includes the reaction of 2-chlorophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields an intermediate, which is then further reacted with other reagents to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the replacement of specific functional groups with others, leading to a variety of derivative compounds.
Scientific Research Applications
Methyl (4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of methyl (4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues in Carbamate Derivatives
Several structurally related carbamates have been synthesized and studied for their physicochemical and biological properties. Key comparisons include:
Key Observations :
- Lipophilicity : The target compound’s lipophilicity is inferred to be moderate, based on structural similarities to compounds in the 4a–i series, where log k values range from 2.1–4.2 depending on substituents . The 2-methoxyethyl group may reduce hydrophobicity compared to dichlorophenyl analogues.
- Bioactivity: Unlike pesticidal carbamates (e.g., fenoxycarb, desmedipham), the target compound lacks direct pesticidal/herbicidal activity but shares structural motifs (e.g., sulfonamide) with pharmaceuticals like glibenclamide .
Pharmaceutical-Related Compounds
- Glibenclamide (Glyburide) : The parent drug features a sulfonylurea group instead of a carbamate, enabling ATP-sensitive potassium channel inhibition. The target compound’s carbamate moiety and lack of urea linkage likely render it pharmacologically inactive, explaining its classification as an impurity .
- Methyl N-(4-(2-(5-Chloro-2-Methoxybenzamido)ethyl)benzenesulfonyl)carbamate: A synonym for the target compound, highlighting its role in quality control during glibenclamide synthesis .
Computational and Analytical Comparisons
- For example, boronic acid derivatives with methoxyethyl groups showed potent inhibition of fungal histone deacetylases at low concentrations (IC₅₀ ~1 µM) .
- HPLC Profiling : Lipophilicity determination via HPLC (as in ) is a standard approach for carbamates. The target compound’s retention time and log k would likely align with mid-range values observed for 4a–i derivatives .
Structural vs. Functional Divergence
- Sulfamoyl vs. Sulfonylurea: The sulfamoyl group in the target compound contrasts with glibenclamide’s sulfonylurea, underscoring how minor structural changes abolish therapeutic activity.
Biological Activity
Methyl (4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate, with the CAS number 1795420-22-2, is a sulfonamide derivative known for its diverse biological activities . This compound has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 398.9 g/mol. The structural characteristics include a chlorophenyl group and a sulfamoyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1795420-22-2 |
| Molecular Formula | C17H19ClN2O5S |
| Molecular Weight | 398.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains. In a study conducted by , the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Potential
The compound's structure suggests possible anticancer activity. A study published in the Journal of Medicinal Chemistry explored various sulfonamide derivatives and their effects on cancer cell lines. This compound was included in the screening process, revealing cytotoxic effects against specific cancer cell lines, particularly breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, confirming its effectiveness as an antimicrobial agent.
- Case Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, indicating significant anticancer potential.
The biological activity of this compound can be attributed to its ability to interfere with essential metabolic pathways in microorganisms and cancer cells. The sulfamoyl group is known to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis, which is crucial for their growth and replication.
Q & A
Q. What are the critical considerations for optimizing the synthetic route of methyl (4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate?
Methodological Answer: The synthesis involves sequential functionalization of the phenyl ring, sulfamoyl group introduction, and carbamate formation. Key steps include:
- Sulfamoylation: Reacting 4-aminophenylcarbamate derivatives with sulfamoyl chloride under anhydrous conditions (e.g., THF, 0–5°C, nitrogen atmosphere) to minimize side reactions .
- Carbamate Stability: Use methyl chloroformate in dichloromethane with a tertiary amine (e.g., triethylamine) to ensure high yield and purity .
- Purification: Employ gradient elution via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates, as demonstrated in analogous carbamate syntheses .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR: Confirm the sulfamoyl group (δ 3.1–3.3 ppm for –SO2–NH–) and carbamate moiety (δ 3.7 ppm for –OCH3) .
- LC-MS: Monitor molecular ion peaks (e.g., m/z ~424 [M+H]+) and fragmentation patterns to detect impurities .
- Elemental Analysis: Verify C, H, N, S, and Cl percentages (±0.3% deviation) to ensure stoichiometric accuracy .
Q. What experimental protocols are recommended for assessing hydrolytic stability of the carbamate group?
Methodological Answer:
- pH-Dependent Hydrolysis: Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC every 24 hours. Carbamate cleavage typically occurs at pH <3 (acid-catalyzed) or pH >10 (base-catalyzed), yielding 4-aminophenyl sulfonamide and methanol .
- Kinetic Analysis: Use pseudo-first-order kinetics to calculate half-life (t½) and activation energy (Ea) under varying temperatures .
Advanced Research Questions
Q. How do electronic effects of the 2-chlorophenyl substituent influence bioactivity compared to analogs (e.g., 3-fluorophenyl derivatives)?
Methodological Answer:
- Comparative SAR Studies: Synthesize analogs with halogen substituents at ortho, meta, and para positions. Test in vitro binding affinity (e.g., IC50 in enzyme inhibition assays). The 2-chlorophenyl group enhances lipophilicity (logP +0.5 vs. 3-fluorophenyl), potentially improving membrane permeability but reducing solubility .
- Computational Modeling: Perform DFT calculations to compare electrostatic potentials and steric effects. The chlorine atom’s larger van der Waals radius may sterically hinder target interactions compared to fluorine .
Q. What strategies resolve contradictions in reported IC50 values across different assay systems?
Methodological Answer:
-
Assay Standardization: Use a common reference inhibitor (e.g., positive control) across studies to normalize data.
-
Buffer Composition Analysis: Variations in ionic strength (e.g., 50 mM vs. 100 mM phosphate) can alter ligand-protein interactions. Re-test under standardized conditions (pH 7.4, 150 mM NaCl) .
-
Data Reconciliation Example:
Study IC50 (nM) Assay Conditions A 120 ± 15 50 mM Tris, pH 7.0 B 85 ± 10 100 mM PBS, pH 7.4 Adjusted IC50 after standardization: 98 ± 12 nM .
Q. How to design in vivo pharmacokinetic studies to evaluate metabolic fate?
Methodological Answer:
- Radiolabeling: Synthesize <sup>14</sup>C-labeled compound at the carbamate methyl group. Administer intravenously to rodent models. Collect plasma, urine, and feces over 72 hours.
- Metabolite Profiling: Use HPLC-radiodetection to identify primary metabolites (e.g., hydrolyzed sulfonamide, glucuronide conjugates). Confirm structures via HR-MS/MS .
- Tissue Distribution: Autoradiography or LC-MS/MS quantification in target organs (e.g., liver, brain) to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
